Technical Guide: (R)-tert-butyl 3-hydroxypent-4-enoate
Technical Guide: (R)-tert-butyl 3-hydroxypent-4-enoate
CAS 220861-37-0 | Critical Chiral Synthon for Beta-Lactamase Inhibitors
Executive Summary & Strategic Utility
(R)-tert-butyl 3-hydroxypent-4-enoate (CAS: 220861-37-0 ) is a high-value chiral building block, primarily utilized in the asymmetric synthesis of cyclic boronic acid derivatives, most notably Vaborbactam (a beta-lactamase inhibitor). Its structural utility lies in the homoallylic alcohol motif combined with a bulky tert-butyl ester .
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The "tert-butyl" Advantage: Unlike methyl or ethyl esters, the tert-butyl group provides steric shielding, preventing unwanted cyclization or hydrolysis during aggressive downstream modifications (e.g., hydroboration or ozonolysis of the terminal alkene).
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The "Pent-4-enoate" Versatility: The terminal double bond serves as a "masked" functional group. It can be oxidatively cleaved to an aldehyde (for statin side-chains) or hydroborated to install boron or other heteroatoms (for Vaborbactam).
Physicochemical Identity & Profile
| Property | Specification |
| CAS Number | 220861-37-0 (R-isomer) |
| Racemate CAS | 122763-67-1 |
| IUPAC Name | tert-butyl (3R)-3-hydroxypent-4-enoate |
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~75-80 °C at 1.5 mmHg (Predicted) |
| Density | ~0.98 g/cm³ |
| Chirality | (R)-enantiomer (C3-OH) |
| Solubility | Soluble in MeOH, EtOAc, DCM; Insoluble in water |
Synthetic Methodologies & Protocols
A. Preferred Route: Enzymatic Reduction (KRED)
This method reduces the beta-keto ester precursor directly to the (R)-alcohol using an NADPH-dependent ketoreductase.
Reaction Scheme: tert-butyl 3-oxopent-4-enoate + NADPH + H+ --(KRED)--> (R)-tert-butyl 3-hydroxypent-4-enoate + NADP+
Protocol:
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Substrate Preparation: Dissolve tert-butyl 3-oxopent-4-enoate (100 g) in a biphasic system of Phosphate Buffer (100 mM, pH 7.0) and Butyl Acetate (1:1 v/v) to assist substrate solubility.
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Cofactor Regeneration: Add Glucose Dehydrogenase (GDH) and Glucose (1.2 eq) to recycle NADP+ back to NADPH.
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Biocatalysis: Add KRED enzyme (screened for (R)-selectivity, e.g., KRED-P1 series) at a loading of 1-2 wt%.
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Reaction: Stir at 30°C for 24 hours. Maintain pH 7.0 using 1M NaOH (pH-stat).
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Workup: Separate phases. Extract aqueous layer with Ethyl Acetate.
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Purification: Concentrate organic layers. The product is often pure enough (>98% purity) for downstream use; otherwise, distill under high vacuum.
B. Alternative Route: Lipase-Mediated Kinetic Resolution
If KRED enzymes are unavailable, kinetic resolution of the racemate using Candida antarctica Lipase B (CAL-B) is robust.
Protocol:
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Acylation: Treat racemic tert-butyl 3-hydroxypent-4-enoate with Vinyl Acetate (3 eq) and CAL-B (immobilized) in MTBE.
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Selectivity: CAL-B typically acetylates the (R)-enantiomer faster. Crucial: Stop reaction at 50% conversion.
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Separation: You will obtain (S)-alcohol (unreacted) and (R)-acetate.
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Hydrolysis: Separate the (R)-acetate by column chromatography and hydrolyze it (mild base, LiOH) to recover the desired (R)-alcohol.
Application Workflows & Signaling
The following diagrams illustrate the critical role of this compound in drug synthesis.
Diagram 1: Vaborbactam Retrosynthetic Analysis
This diagram demonstrates how CAS 220861-37-0 provides the chiral scaffold for the cyclic boronic acid pharmacophore.
Caption: Retrosynthetic logic connecting CAS 220861-37-0 to the Vaborbactam pharmacophore.
Diagram 2: Biocatalytic Production Workflow
A self-validating system for generating the (R)-enantiomer with high optical purity.
Caption: KRED-mediated asymmetric reduction workflow with in-process control (IPC) loops.
Quality Control & Analytical Characterization
To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be met:
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Chiral HPLC:
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Column: Chiralpak AD-H or OD-H (Daicel).
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Mobile Phase: Hexane/Isopropanol (95:5).
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 210 nm (Ester carbonyl absorption).
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Acceptance Criteria: (R)-isomer > 98.5% ee.[1]
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1H NMR (CDCl3, 400 MHz):
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Diagnostic signals:
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δ 1.45 (s, 9H, t-Bu).
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δ 2.4-2.5 (m, 2H, -CH2-COO-).
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δ 4.5 (m, 1H, -CH(OH)-).
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δ 5.1-5.3 (m, 2H, =CH2).
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δ 5.8-5.9 (m, 1H, -CH=).
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Optical Rotation:
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[α]D20: Negative (-) in CHCl3 (Note: Sign can vary by solvent; verify against standard).
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Handling & Stability
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The terminal alkene is susceptible to auto-oxidation over long periods.
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Stability: The tert-butyl ester is acid-labile. Avoid exposure to strong acids (e.g., TFA, HCl) unless deprotection is intended.
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Safety: Irritant. Wear standard PPE. No specific high-hazard toxicity reported, but treat as a potential sensitizer.
References
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PubChem. (2025).[2] tert-butyl (R)-3-hydroxypent-4-enoate (Compound Summary).[3][4] National Library of Medicine. [Link]
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Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry. (Describes the use of chiral homoallylic alcohols in Vaborbactam synthesis). [Link]
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Patel, R. N. (2008).[5] Biocatalytic synthesis of chiral pharmaceutical intermediates.[6] Coordination Chemistry Reviews. (General reference for KRED reduction of beta-keto esters). [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Tert-butyl 3-hydroxypent-4-enoate | C9H16O3 | CID 11769016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS No.220861-37-0,(R)-tert-butyl 3-hydroxypent-4-enoate Suppliers [lookchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Synthesis and evaluation of novel polyaminocarboxylate-based antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
